![molecular formula C17H15N3O5S B2374137 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide CAS No. 899996-49-7](/img/structure/B2374137.png)
4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzamide group and a benzo[d]isothiazol-2(3H)-one 1,1-dioxide group . Benzamides are a class of compounds containing a benzene ring and an amide group. Benzo[d]isothiazol-2(3H)-one 1,1-dioxide is a type of isothiazole .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isothiazoles are known to undergo various chemical reactions , but without more specific information, it’s difficult to predict the reactions of this compound.Aplicaciones Científicas De Investigación
Anti-HIV Activity
This compound has been investigated for its potential as an anti-HIV agent. Specifically, it falls within the category of 1,1,3-trioxo-thiadiazine (TTD) derivatives. These inhibitors target HIV-1 reverse transcriptase (RT), a crucial enzyme involved in the replication of the virus. Within the NNRTIs (nonnucleoside reverse-transcriptase inhibitors) class, TTD derivatives have shown promise.
Computational Models: Researchers have employed three-dimensional quantitative structure–activity relationship (3D QSAR) studies to understand the relationship between the structural features of TTD derivatives and their anti-HIV activity. Two reliable computational models have been developed:
Implications: The steric, electrostatic, and hydrophobic properties identified by these models are crucial for designing novel compounds with enhanced anti-HIV activity . Further research may explore modifications to optimize the compound’s efficacy.
HCV Polymerase Inhibition
Interestingly, a related scaffold—1,2,4-benzothiadiazine-1,1-dioxide—has been investigated for its activity against the hepatitis C virus (HCV) polymerase. Compound 11 from this series exhibited potent inhibition against HCV polymerase .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the benzisothiazole ring system in the compound is essentially planar , which might facilitate interactions with biological targets.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The molecular weight of the compound is 31732 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The planarity of the benzisothiazole ring system might facilitate interactions with biological targets, leading to various cellular effects .
Propiedades
IUPAC Name |
4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c18-16(22)11-5-7-12(8-6-11)19-15(21)9-10-20-17(23)13-3-1-2-4-14(13)26(20,24)25/h1-8H,9-10H2,(H2,18,22)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJDQOFXXFSKJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2374054.png)
![6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2374056.png)
![3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374057.png)
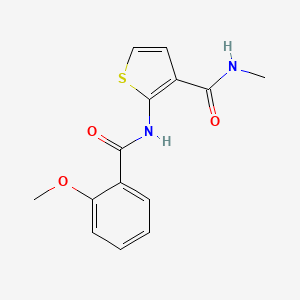
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2374059.png)

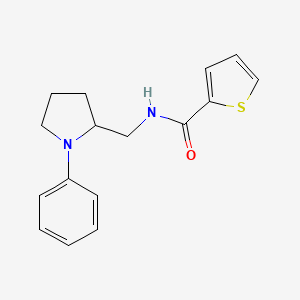

![N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2374063.png)
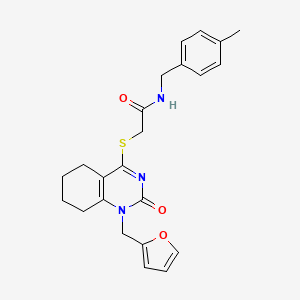

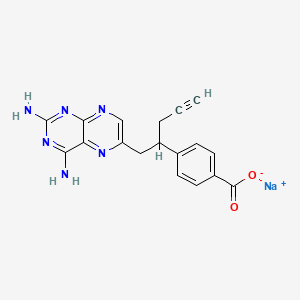
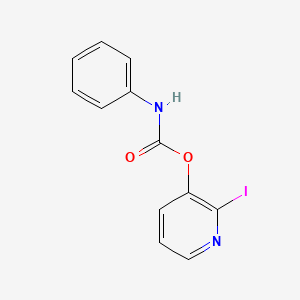
![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide](/img/structure/B2374076.png)